cyclo-(V-Iva-GSPSAQEEASPA)
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Overview
Description
CXJ-2 is a cyclic peptide that demonstrates moderate affinity for elastin-derived peptides. It exhibits potent inhibition of the phosphoinositide 3-kinase and extracellular signal-regulated kinase pathway, alongside significant reduction in hepatic stellate cell proliferation and migration, conferring strong antifibrotic efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
CXJ-2 is synthesized through solid-phase peptide synthesis, a method commonly used for the production of peptides. The synthesis involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The cyclic nature of CXJ-2 is achieved through cyclization, which involves the formation of a peptide bond between the amino and carboxyl termini of the linear peptide .
Industrial Production Methods
Industrial production of CXJ-2 follows similar principles as laboratory synthesis but on a larger scale. The process involves automated peptide synthesizers, which allow for the efficient and high-throughput production of peptides. The final product is purified using high-performance liquid chromatography to ensure high purity and quality .
Chemical Reactions Analysis
Types of Reactions
CXJ-2 undergoes various chemical reactions, including:
Oxidation: CXJ-2 can be oxidized under specific conditions, leading to the formation of disulfide bonds between cysteine residues.
Reduction: Reduction reactions can break disulfide bonds, converting them back to thiol groups.
Substitution: CXJ-2 can participate in substitution reactions where specific amino acid residues are replaced with others to modify its properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in aqueous solution.
Reduction: Dithiothreitol or tris(2-carboxyethyl)phosphine.
Substitution: Amino acid derivatives and coupling reagents such as N,N’-diisopropylcarbodiimide and hydroxybenzotriazole.
Major Products Formed
Oxidation: Formation of disulfide-bonded cyclic peptides.
Reduction: Linear peptides with free thiol groups.
Substitution: Modified peptides with altered amino acid sequences.
Scientific Research Applications
CXJ-2 has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and cyclization.
Biology: Investigated for its role in inhibiting the phosphoinositide 3-kinase and extracellular signal-regulated kinase pathway, which is crucial in cell signaling and proliferation.
Medicine: Explored for its antifibrotic properties, particularly in the treatment of liver fibrosis by reducing hepatic stellate cell proliferation and migration.
Industry: Utilized in the development of peptide-based therapeutics and as a tool for drug discovery
Mechanism of Action
CXJ-2 exerts its effects by binding to elastin-derived peptides and inhibiting the phosphoinositide 3-kinase and extracellular signal-regulated kinase pathway. This inhibition leads to a reduction in hepatic stellate cell proliferation and migration, thereby exhibiting antifibrotic properties. The molecular targets include phosphoinositide 3-kinase and extracellular signal-regulated kinase, which are key components of cell signaling pathways involved in cell growth and survival .
Comparison with Similar Compounds
Similar Compounds
Torin 1: Another inhibitor of the phosphoinositide 3-kinase pathway.
Dactolisib Tosylate: A dual inhibitor of phosphoinositide 3-kinase and mammalian target of rapamycin.
Cimiside E: A natural product with inhibitory effects on the phosphoinositide 3-kinase pathway.
Uniqueness of CXJ-2
CXJ-2 is unique due to its cyclic structure, which provides stability and enhances its binding affinity for elastin-derived peptides. Its potent inhibition of the phosphoinositide 3-kinase and extracellular signal-regulated kinase pathway, along with its significant antifibrotic properties, distinguishes it from other similar compounds .
Properties
Molecular Formula |
C55H87N15O22 |
---|---|
Molecular Weight |
1310.4 g/mol |
IUPAC Name |
3-[(3S,9R,12S,15S,18S,24S,27S,30S,33S,36S,39S,42S,45S)-36-(3-amino-3-oxopropyl)-33-(2-carboxyethyl)-9-ethyl-3,24,42-tris(hydroxymethyl)-9,15,27,39-tetramethyl-2,5,8,11,14,17,23,26,29,32,35,38,41,44-tetradecaoxo-12-propan-2-yl-1,4,7,10,13,16,22,25,28,31,34,37,40,43-tetradecazatricyclo[43.3.0.018,22]octatetracontan-30-yl]propanoic acid |
InChI |
InChI=1S/C55H87N15O22/c1-8-55(7)54(92)57-21-38(75)61-33(23-72)52(90)70-20-10-12-36(70)50(88)65-32(22-71)48(86)59-26(4)42(80)62-29(13-16-37(56)74)46(84)64-31(15-18-40(78)79)47(85)63-30(14-17-39(76)77)45(83)58-27(5)43(81)66-34(24-73)53(91)69-19-9-11-35(69)49(87)60-28(6)44(82)67-41(25(2)3)51(89)68-55/h25-36,41,71-73H,8-24H2,1-7H3,(H2,56,74)(H,57,92)(H,58,83)(H,59,86)(H,60,87)(H,61,75)(H,62,80)(H,63,85)(H,64,84)(H,65,88)(H,66,81)(H,67,82)(H,68,89)(H,76,77)(H,78,79)/t26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,41-,55+/m0/s1 |
InChI Key |
IWEVNELPRMMTLS-XBDMQZQESA-N |
Isomeric SMILES |
CC[C@@]1(C(=O)NCC(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N3CCC[C@H]3C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)C(C)C)C)CO)C)CCC(=O)O)CCC(=O)O)CCC(=O)N)C)CO)CO)C |
Canonical SMILES |
CCC1(C(=O)NCC(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N3CCCC3C(=O)NC(C(=O)NC(C(=O)N1)C(C)C)C)CO)C)CCC(=O)O)CCC(=O)O)CCC(=O)N)C)CO)CO)C |
Origin of Product |
United States |
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